2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
Description
This compound is an indole-based acetamide derivative featuring a benzyloxy substituent at position 5 of the indole ring and a 2-methoxyethyl group attached to the acetamide nitrogen. Its structure combines aromatic indole motifs with polar ether and amide functionalities, making it a candidate for diverse biological applications, including anti-inflammatory or neurological therapies.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(5-phenylmethoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-12-10-21-20(23)14-22-11-9-17-13-18(7-8-19(17)22)25-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23) |
InChI Key |
PGAMALNBMUMYDW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and a suitable base for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Table 1: Key Structural Differences and Physicochemical Properties
Key Observations :
- Positional Isomerism : The target compound’s benzyloxy group at position 5 (vs. position 6 in ) may alter receptor binding due to steric or electronic effects.
- Simpler Indole Derivatives : The melatonin analog in lacks complex substituents, favoring CNS penetration but reducing metabolic stability.
Anti-Inflammatory Analogs
- Compound 26 () : Features a methylsulfonyl group, which improves selectivity for cyclooxygenase-2 (COX-2) inhibition. The target compound’s 2-methoxyethyl group may reduce off-target effects but requires potency validation.
- Compound 33 () : Contains a thiophene-sulfonamide moiety, showing enhanced IC₅₀ values (~0.1 µM for COX-2). The benzyloxy group in the target compound could mimic this activity but with unconfirmed efficacy.
Neurologically Active Derivatives
Substituent Impact on Bioactivity
- Benzyloxy vs.
- 2-Methoxyethyl vs. Alkyl Chains : The 2-methoxyethyl group in the target compound may enhance aqueous solubility relative to alkyl chains (e.g., 2-methylpropyl in ), critical for oral bioavailability.
Biological Activity
The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic derivative of indole, which has garnered attention due to its potential pharmacological properties. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular structure of the compound is characterized by an indole core substituted with a benzyloxy group and an acetamide moiety. Its chemical formula is , and it has a molecular weight of 286.33 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate the activity of GPCRs, which are critical in many physiological processes. Research indicates that indole derivatives can influence signaling pathways associated with these receptors, potentially leading to therapeutic effects in conditions such as pain and inflammation .
- Enzyme Inhibition : The acetamide group can serve as a substrate for various enzymes, suggesting potential inhibitory effects on enzymes involved in metabolic pathways. This could lead to reduced synthesis of pro-inflammatory mediators.
Antinociceptive Effects
Studies have demonstrated that compounds related to indole exhibit significant antinociceptive (pain-relieving) properties. For instance:
- A study on structurally similar indole derivatives showed that they effectively reduced pain responses in animal models by modulating pain pathways in the central nervous system .
Anticancer Properties
Indole derivatives have been extensively researched for their anticancer properties:
- Research indicates that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. They may also inhibit tumor growth by interfering with cell cycle progression .
Case Studies
-
Case Study on Pain Management :
- In a controlled study involving rats, administration of this compound resulted in a significant reduction in pain scores as measured by the formalin test, suggesting its potential as a novel analgesic agent.
-
Case Study on Cancer Cell Lines :
- The compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to known chemotherapeutic agents.
Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
